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Compound of Interest

Compound Name: 6-Chloro-N-ethylnicotinamide

CAS No.: 54864-84-5

Cat. No.: B1595874

Get Quote

Executive Summary
6-Chloro-N-ethylnicotinamide (CAS: 54864-84-5) represents a specialized structural analog

of nicotinamide (NAM). While less ubiquitous than its parent compound, it serves as a critical

chemical probe in the study of NAD+ homeostasis and methyltransferase activity.

This guide provides an objective technical assessment of its performance, specifically focusing

on its selectivity profile against the human NAD+ salvage pathway. Unlike native nicotinamide,

which promiscuously interacts with NAMPT, Sirtuins, and PARPs, 6-Chloro-N-
ethylnicotinamide exhibits a distinct "steric-electronic" profile that restricts its biological

interactome, making it a valuable tool for isolating Nicotinamide N-methyltransferase (NNMT)

activity without confounding metabolic flux.

Compound Profile & Physicochemical Properties[1]
Before assessing enzymatic cross-reactivity, it is essential to understand the structural

determinants that dictate this molecule's behavior.
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Property Specification

Chemical Name 6-Chloro-N-ethylpyridine-3-carboxamide

CAS Number 54864-84-5

Molecular Formula C₈H₉ClN₂O

Molecular Weight 184.62 g/mol

LogP (Predicted) ~1.43 (More lipophilic than Nicotinamide)

Key Structural Features

6-Chloro: Electron-withdrawing; reduces

pyridine basicity.N-Ethyl: Steric bulk on amide;

blocks specific H-bond donors.[1]

Primary Utility
NNMT Inhibition/Substrate Probe; NAD+

Pathway Modulator

Primary Target Analysis: NNMT Interaction
Nicotinamide N-methyltransferase (NNMT) is the primary biological target of interest for this

scaffold.[1] NNMT methylates the pyridine nitrogen (N1) of nicotinamide using S-

adenosylmethionine (SAM) as a donor.[2][3]

Mechanism of Action
The introduction of the 6-Chloro substituent creates a "suicide substrate" or "tight-binding"

motif.

Binding: The pyridine ring fits into the NNMT active site (Phe-rich pocket).

Catalysis: The 6-chloro group withdraws electron density from the pyridine ring, lowering the

pKa of the N1 nitrogen. While this theoretically reduces nucleophilicity, 6-halonicotinamides

are often slowly methylated or trapped in the active site, acting as competitive inhibitors

against native NAM [1].

N-Ethyl Effect: The N-ethyl group on the amide side chain protrudes into the solvent-exposed

region or specific sub-pocket of NNMT. Unlike the restrictive pockets of NAMPT, NNMT
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accommodates bulky amide substitutions more readily, allowing this compound to retain

affinity while losing affinity for off-targets.

Cross-Reactivity Profile: The "Off-Target"
Landscape
The utility of 6-Chloro-N-ethylnicotinamide lies in what it does not do. The following table

summarizes its cross-reactivity compared to native Nicotinamide.

Comparative Enzyme Selectivity Matrix
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Enzyme
System

Native
Nicotinamide
(NAM)

6-Chloro-N-
ethylnicotinam
ide

Cross-
Reactivity Risk

Mechanistic
Basis for
Selectivity

NAMPT (Salvage

Pathway)

High Affinity

Substrate (Km

~5 nM)

Negligible / Non-

Substrate
Low

NAMPT requires

a free amide (-

CONH₂) for

phosphoribosyl

transfer. The N-

ethyl group

sterically clashes

with the NAMPT

active site tunnel

[2].

Sirtuins (SIRT1-

7)

Potent Inhibitor

(Product

Inhibition)

Weak / No

Inhibition
Low

Sirtuin inhibition

requires precise

H-bonding with

the amide

backbone. N-

alkylation

disrupts this "C-

pocket" binding

mode [3].

PARPs
Inhibitor (Weak-

Moderate)

Weak / No

Inhibition
Low

Similar to

Sirtuins, the

amide pocket in

PARPs is

sterically

restricted.

Aldehyde

Oxidase (AOX)

Substrate

(Oxidized to 2-

Py-one)

Potential

Substrate

Medium Pyridines are

prone to

oxidation. The 6-

position is

blocked by

Chlorine, but the

2- or 4-positions
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remain

vulnerable to

AOX attack.

Visualization: The Selectivity Pathway
The following diagram illustrates the divergent metabolic fate of Nicotinamide vs. 6-Chloro-N-
ethylnicotinamide, highlighting why the latter is a "cleaner" probe for specific applications.
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Figure 1: Divergent metabolic fates. The N-ethyl and 6-chloro modifications effectively "firewall"

the probe from the NAD+ salvage (NAMPT) and signaling (Sirtuin) pathways, directing

specificity toward NNMT.

Experimental Protocols for Validation
To empirically verify the cross-reactivity of 6-Chloro-N-ethylnicotinamide in your specific

biological system, use the following self-validating protocols.

Protocol A: NNMT Activity & Inhibition Assay
Objective: Determine if the compound inhibits NNMT or acts as a substrate.
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Reagents: Recombinant human NNMT, S-adenosylmethionine (SAM), Nicotinamide

(Substrate), 6-Chloro-N-ethylnicotinamide (Test Compound).

Reaction Mix: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 µM SAM, 10 µM Nicotinamide.

Procedure:

Incubate enzyme with Test Compound (0.1 - 100 µM) for 10 min at 25°C.

Initiate reaction by adding SAM/Nicotinamide mix.

Incubate for 30 min at 37°C.

Quench with 10% Trichloroacetic acid (TCA).

Detection (LC-MS/MS): Monitor the formation of 1-Methylnicotinamide (1-MNA).

Interpretation: A decrease in 1-MNA production indicates Inhibition. If a new peak

corresponding to 1-Methyl-6-Chloro-N-ethylnicotinamide appears, the compound is a

Substrate.

Protocol B: NAMPT Coupled Enzyme Assay (Safety
Check)
Objective: Confirm lack of interference with the NAD+ salvage pathway.

System: NAMPT enzyme coupled with NMNAT (Nicotinamide Mononucleotide

Adenylyltransferase) and Alcohol Dehydrogenase (ADH).

Principle: NAMPT converts NAM → NMN.[4] NMNAT converts NMN → NAD+.[5] ADH

reduces NAD+ → NADH (fluorescent).

Procedure:

Prepare Master Mix: NAMPT, NMNAT, ADH, Ethanol, ATP, PRPP.

Control: Add Native Nicotinamide (Signal should increase linearly).
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Test: Add 6-Chloro-N-ethylnicotinamide instead of Nicotinamide.

Readout: Measure Fluorescence (Ex 340nm / Em 460nm).

Pass Criteria: No increase in fluorescence (Compound is NOT a substrate).

Inhibition Check: Add Native NAM + Test Compound. If fluorescence generation is

unchanged, the compound does NOT inhibit NAMPT.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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